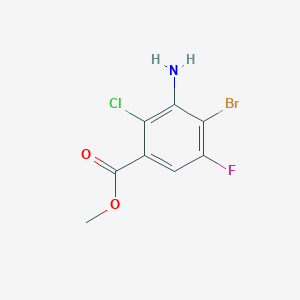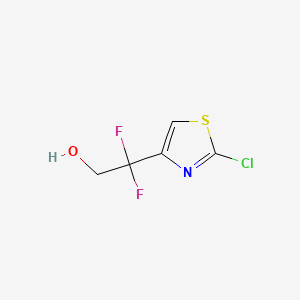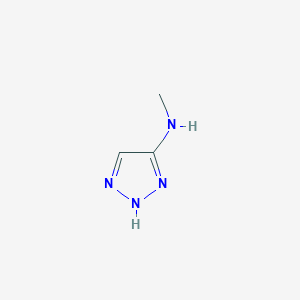
3-(6-amino-9H-purin-9-yl)propane-1-thiol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-amino-9H-purin-9-yl)propane-1-thiol hydrochloride is a chemical compound with a unique structure that combines a purine base with a thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-amino-9H-purin-9-yl)propane-1-thiol hydrochloride typically involves the reaction of a purine derivative with a thiol-containing compound. One common method involves the use of 1-bromo-3-diazo-propan-2-one as a starting material, which is reacted with a purine derivative under specific conditions . The reaction is carried out at elevated temperatures, often around 100°C, and requires vigorous stirring to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-amino-9H-purin-9-yl)propane-1-thiol hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form different derivatives with altered properties.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions . The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield a variety of amino-substituted derivatives .
Wissenschaftliche Forschungsanwendungen
3-(6-amino-9H-purin-9-yl)propane-1-thiol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving nucleic acids due to its purine base structure.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 3-(6-amino-9H-purin-9-yl)propane-1-thiol hydrochloride involves its interaction with molecular targets such as enzymes and nucleic acids. The purine base allows it to mimic natural nucleotides, potentially interfering with nucleic acid synthesis and function. This can lead to antiviral effects by inhibiting viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(6-Amino-9H-purin-9-yl)acetone
- 1-(6-Amino-9H-purin-9-yl)-2-propanone
- 2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy ethyl N
Uniqueness
3-(6-amino-9H-purin-9-yl)propane-1-thiol hydrochloride is unique due to the presence of both a purine base and a thiol group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C8H12ClN5S |
|---|---|
Molekulargewicht |
245.73 g/mol |
IUPAC-Name |
3-(6-aminopurin-9-yl)propane-1-thiol;hydrochloride |
InChI |
InChI=1S/C8H11N5S.ClH/c9-7-6-8(11-4-10-7)13(5-12-6)2-1-3-14;/h4-5,14H,1-3H2,(H2,9,10,11);1H |
InChI-Schlüssel |
AKLMDIBQBGRDTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCS)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carbaldehyde](/img/structure/B15304676.png)






methanone](/img/structure/B15304729.png)





